(2S)-2-Amino-9-decenoic acid
Overview
Description
(2S)-2-Amino-9-decenoic acid is an organic compound characterized by the presence of an amino group attached to the second carbon of a decenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-9-decenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a decenoic acid derivative.
Amination Reaction:
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.
Purification: Employing advanced purification techniques like distillation or recrystallization to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo or hydroxy derivatives.
Reduction: Reduction reactions can convert the double bond in the decenoic acid chain to a single bond, yielding saturated amino acids.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Oxo or hydroxy derivatives.
Reduction Products: Saturated amino acids.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-Amino-9-decenoic acid finds applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-9-decenoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic pathways, potentially influencing cellular processes such as protein synthesis or signal transduction.
Comparison with Similar Compounds
(2S)-2-Amino-9-octenoic acid: Differing by the length of the carbon chain.
(2S)-2-Amino-9-dodecenoic acid: Featuring a longer carbon chain.
Uniqueness:
Structural Properties: The specific length and unsaturation of the carbon chain in (2S)-2-Amino-9-decenoic acid confer unique chemical and biological properties.
Reactivity: The presence of the amino group and the double bond allows for diverse chemical transformations.
Properties
IUPAC Name |
(2S)-2-aminodec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWDJVNBSJHRY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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